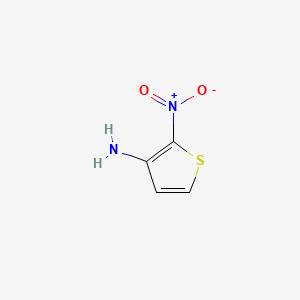
二甘醇酸酐
描述
Diglycolic anhydride, also known as diglycolic anhydride, is a cyclic anhydride with the molecular formula C4H4O4 and a molecular weight of 116.07 g/mol . This compound is characterized by its six-membered ring structure containing two oxygen atoms at positions 1 and 4, and carbonyl groups at positions 2 and 6 . It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
科学研究应用
Diglycolic anhydride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is used in the synthesis of biodegradable polymers for medical applications.
Medicine: It is used in the development of drug delivery systems and other biomedical applications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
Diglycolic anhydride, also known as 1,4-Dioxane-2,6-dione, primarily targets lanthanide (Ln) ions . It is used as a solvent extraction reagent for the partitioning of these ions from nitrate media . The compound forms complexes with these ions, particularly trivalent neodymium and europium .
Mode of Action
Diglycolic anhydride interacts with its targets by forming complexes. The compound binds to metal cations in a tridentate configuration through two amidic carbonyl oxygen atoms and a bridging etheric oxygen atom . This interaction results in the formation of 1:3 Nd(III)/Diglycolic anhydride complexes .
Biochemical Pathways
The primary biochemical pathway affected by Diglycolic anhydride involves the extraction and partitioning of lanthanide ions. The compound’s interaction with these ions affects their distribution and concentration in the system . The compound’s action can lead to changes in the equilibrium of these ions, impacting various biochemical processes.
Pharmacokinetics
It is known that the compound is readily water-soluble . It is also known to have a melting point of 92-93 °C and a boiling point of 240-241 °C . These properties may influence the compound’s bioavailability and its interaction with its targets.
Result of Action
The primary result of Diglycolic anhydride’s action is the formation of complexes with lanthanide ions. This leads to changes in the distribution and concentration of these ions . In the context of nuclear waste management, this can aid in the separation and removal of these ions .
Action Environment
Environmental factors can influence the action of Diglycolic anhydride. For instance, the compound’s extraction and loading capabilities towards Nd(III) were studied in a solution of 40/60 (v/v)% n-octanol/kerosene . The compound’s action can also be influenced by the pH of the environment, as its interaction with its targets involves the formation of complexes that can be sensitive to changes in pH .
生化分析
Biochemical Properties
Diglycolic anhydride has been used in the synthesis of unsymmetrical diglycolamide (UDGA) ligands, which are evaluated as solvent extraction reagents for the partitioning of lanthanide ions from nitrate media . The partitioning of europium between aqueous phases of varying nitric acid concentrations and a UDGA organic phase has been characterized radiometrically .
Cellular Effects
It is known that its main nephrotoxic by-product, diglycolic acid (DGA), causes proximal tubular necrosis, leading to acute kidney injury .
Molecular Mechanism
It is known that DGA, a metabolite of Diglycolic anhydride, is responsible for the renal toxicity associated with Diglycolic anhydride exposure . DGA is believed to cause kidney injury through its accumulation in proximal tubular cells, leading to cellular dysfunction .
Temporal Effects in Laboratory Settings
It has been suggested that the rate of hydrolysis of anhydrides like Diglycolic anhydride can be used to control the rate of gel formation, affecting the mechanical properties of the resulting gels .
Metabolic Pathways
Diglycolic anhydride is a product of diethylene glycol metabolism. Its main nephrotoxic by-product, DGA, is formed from 2-hydroxyethoxyacetic acid (HEAA), another metabolite of diethylene glycol .
Transport and Distribution
It is known that DGA, a metabolite of Diglycolic anhydride, undergoes glomerular filtration and is transported to proximal tubular cells .
Subcellular Localization
Given its role in the metabolism of diethylene glycol and its association with renal toxicity, it is likely that it interacts with cellular components involved in these processes .
准备方法
Diglycolic anhydride can be synthesized through several methods:
Dehydration of Diglycolic Acid: This method involves the dehydration of diglycolic acid using reagents such as oxalyl chloride in the presence of a solvent like toluene.
Cyclization of Glycolic Acid: Another method involves the cyclization of glycolic acid under specific conditions to form the cyclic anhydride.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
Diglycolic anhydride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form diglycolic acid.
Substitution Reactions: It can react with nucleophiles to form substituted products.
Polymerization: It can undergo ring-opening polymerization to form polyesters.
Common reagents used in these reactions include water for hydrolysis, nucleophiles like amines for substitution reactions, and catalysts for polymerization. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Diglycolic anhydride can be compared with other cyclic anhydrides such as:
Succinic Anhydride: Similar in structure but with different reactivity and applications.
Glutaric Anhydride: Another cyclic anhydride with different chemical properties and uses.
Meldrum’s Acid: A related compound with a similar ring structure but different functional groups and reactivity.
The uniqueness of Diglycolic anhydride lies in its specific ring structure and the presence of two carbonyl groups, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
1,4-dioxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3-1-7-2-4(6)8-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYNUZCGMLCXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196305 | |
| Record name | 1,4-Dioxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4480-83-5 | |
| Record name | Diglycolic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4480-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diglycolic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004480835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGLYCOLIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKE2JJ6VPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)



